
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C16H26N2O3 and its molecular weight is 294.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its molecular formula is C16H26N2O3, and it has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- Molecular Weight : 294.395 g/mol
- Purity : Typically 95%.
Synthesis Methods
The synthesis of this compound involves the reaction of 4-methoxybenzyl isocyanate with 3-hydroxy-4,4-dimethylpentylamine. The reaction is conducted in an inert solvent like dichloromethane under controlled temperature conditions. This method ensures a high yield of the desired compound while minimizing by-products.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
- Enzyme Interaction : The urea moiety may interact with amino acid residues in the active sites of enzymes, potentially leading to inhibition or activation of enzymatic functions.
Case Studies
- Neuroprotection : In animal models, compounds structurally related to this compound have shown protective effects against oxidative stress-induced damage in neurological conditions such as epilepsy. These studies indicate a promising avenue for further exploration of this compound's neuroprotective capabilities .
- Anticancer Activity : Urea derivatives have been investigated for their growth inhibitory effects against various tumor cell lines. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and apoptosis.
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Key Features | Potential Biological Activity |
|---|---|---|
| 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea | Lacks methoxy group | Reduced reactivity |
| 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-chlorophenyl)urea | Contains chloro group | Altered electronic properties |
| 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-nitrophenyl)urea | Contains nitro group | Significant changes in properties |
The presence of both hydroxy and methoxy groups in this compound enhances its solubility and potential biological activities compared to its analogs.
属性
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)14(19)9-10-17-15(20)18-11-12-5-7-13(21-4)8-6-12/h5-8,14,19H,9-11H2,1-4H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAPLAYGEDKERA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NCC1=CC=C(C=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














